![molecular formula C20H24N4O3 B2563998 2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]ethyl methyl ether CAS No. 860650-40-4](/img/structure/B2563998.png)
2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]ethyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of pyrazoline . Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Pyrazolines and their derivatives have been synthesized due to their confirmed biological as well as pharmacological activities .Molecular Structure Analysis
The molecular structure of the compound is complex, with multiple ring structures and functional groups . It includes a pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl ring, a dimethoxyphenyl group, and an ethyl methyl ether group .Physical And Chemical Properties Analysis
The compound has a molecular formula of C20H24N4O2 and an average mass of 352.430 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not available in the current literature.Scientific Research Applications
Antimicrobial and Anticancer Agents
- Research by Hafez, El-Gazzar, and Al-Hussain (2016) on novel pyrazole derivatives, including compounds similar to the specified chemical, demonstrated potent antimicrobial and anticancer properties. These compounds were synthesized and characterized, showing higher anticancer activity than the reference drug, doxorubicin, in some cases. This suggests potential applications in developing new treatments for cancer and bacterial infections (Hafez et al., 2016).
Tautomerism Studies in NH-Pyrazoles
- A study by Cornago et al. (2009) explored the tautomerism of NH-pyrazoles, which share structural similarities with the chemical . The research highlighted the different tautomeric forms these compounds can exist in, both in solution and in solid-state, contributing to the understanding of their chemical behavior (Cornago et al., 2009).
Synthesis and Characterization of Pyrazolopyrimidines
- Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines, which demonstrated significant cytotoxic activities against cancer cell lines and inhibition of 5-lipoxygenase, an enzyme involved in inflammatory processes. This research offers insights into the potential therapeutic applications of these compounds in cancer and inflammation treatment (Rahmouni et al., 2016).
Application in Liquid Crystal Fabrication
- Ma et al. (2010) investigated the aggregation behaviors of certain compounds in ionic liquids, which could be relevant for the compound due to its structural features. This research contributes to the field of material science, particularly in the development of new types of liquid crystals (Ma et al., 2010).
Synthesis for Potential Biological Activity
- Singh, Rawat, and Sahu (2014) conducted a study on pyrrole derivatives, focusing on their synthesis and characterization. They explored the potential sites and nature of interactions, which can be applicable to understanding the reactivity and possible biological activities of related compounds, such as the one you're interested in (Singh et al., 2014).
properties
IUPAC Name |
10-(3,4-dimethoxyphenyl)-3-(2-methoxyethyl)-7-methyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-13-15-7-8-23(9-10-25-2)20(15)24-19(22-13)16(12-21-24)14-5-6-17(26-3)18(11-14)27-4/h5-6,11-12H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIDIJKDDMAUSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=C1CCN3CCOC)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

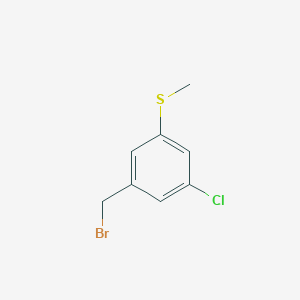
![7-Fluoro-2-methyl-3-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2563917.png)
![ethyl 2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2563918.png)
![6-(1,3-benzodioxol-5-ylmethyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-ethyl-3-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2563920.png)
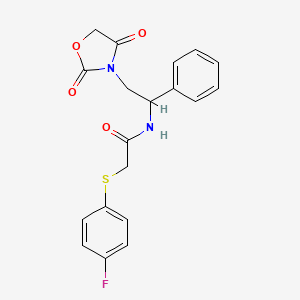
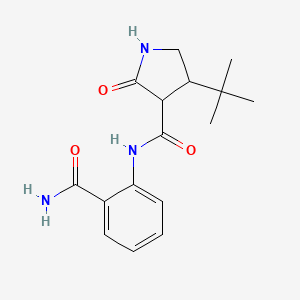
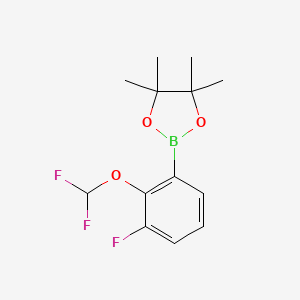

![1-[4-(9-Oxa-1-thia-4-azaspiro[5.5]undecane-4-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2563927.png)
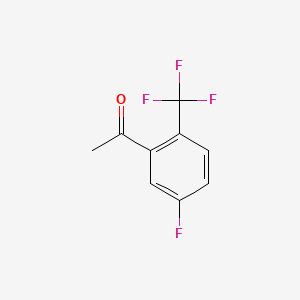
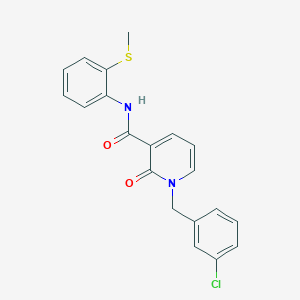
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2563930.png)
![3-Oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid;hydrochloride](/img/structure/B2563933.png)
![3-benzyl-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2563937.png)